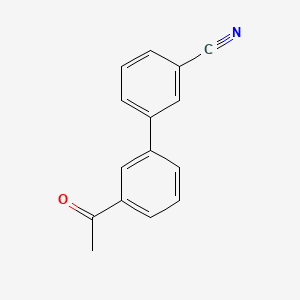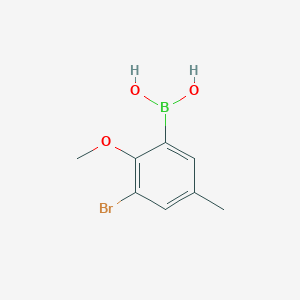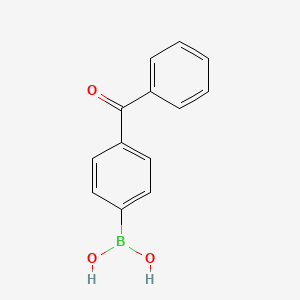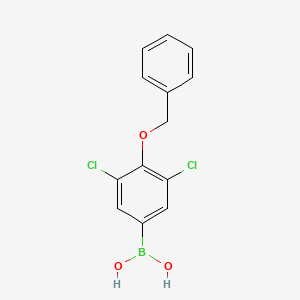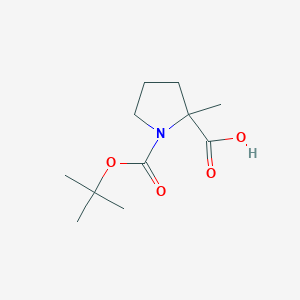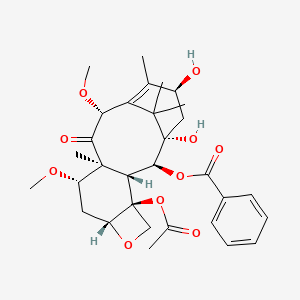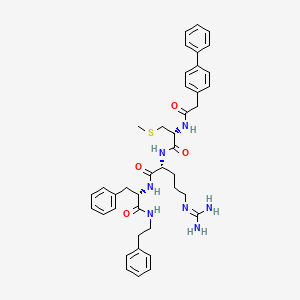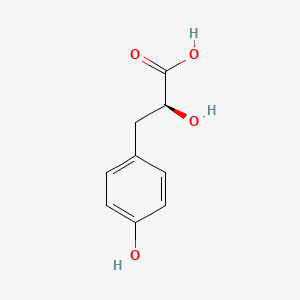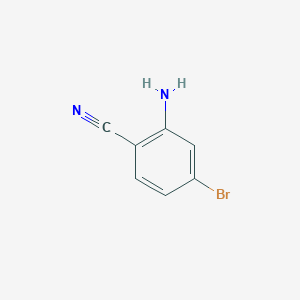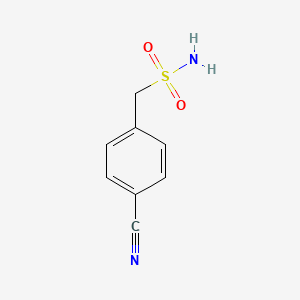
(4-Cyanophenyl)methanesulfonamide
Vue d'ensemble
Description
(4-Cyanophenyl)methanesulfonamide is a chemical compound that is part of a broader class of sulfonamides, which are known for their diverse applications in medicinal chemistry and as building blocks in organic synthesis. The cyanophenyl group attached to the methanesulfonamide moiety suggests potential reactivity due to the presence of the electron-withdrawing cyano group.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the use of methanesulfonic acid in the reductive ring-opening of O-benzylidene acetals has been demonstrated to be efficient, with sodium cyanoborohydride in THF being employed as a reducing agent . This method could potentially be adapted for the synthesis of (4-Cyanophenyl)methanesulfonamide by incorporating the appropriate cyanophenyl and sulfonamide precursors under similar reductive conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to (4-Cyanophenyl)methanesulfonamide has been studied using spectroscopic techniques. For example, the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with TBD was found to form an ion pair through proton transfer, with the structure being confirmed by FT-IR spectroscopy and solid-state characteristics being reflected in the solution state . This suggests that (4-Cyanophenyl)methanesulfonamide could also form similar complexes with appropriate bases, leading to ion pair formation.
Chemical Reactions Analysis
The reactivity of (4-Cyanophenyl)methanesulfonamide can be inferred from studies on similar compounds. The complexes formed between 4-cyanophenyl[bis(ethylsulfonyl)]methane and bases such as TBD and MTBD have been shown to undergo proton transfer, resulting in the formation of ionic pairs . This indicates that (4-Cyanophenyl)methanesulfonamide may also participate in reactions that involve proton transfer with suitable bases, potentially leading to the formation of carbanions or other ionic species.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (4-Cyanophenyl)methanesulfonamide are not detailed in the provided papers, the properties of similar compounds can provide insights. The presence of the cyano group is likely to influence the compound's polarity, solubility, and reactivity. The sulfonamide group could contribute to the compound's acidity and its ability to form hydrogen bonds, which could affect its solubility and interactions with other molecules. The studies on related compounds suggest that (4-Cyanophenyl)methanesulfonamide may have interesting spectroscopic signatures and could form stable complexes with various bases .
Applications De Recherche Scientifique
Complex Formation and Spectroscopic Analysis
One study focuses on the formation of complexes between 4-cyanophenyl derivatives and certain nitrogen bases, with an emphasis on spectroscopic analysis such as ESI MS, 1H NMR, and FT-IR. This research provides insights into the proton transfer and ionic pair formation in these complexes, contributing to a deeper understanding of their chemical behavior and potential applications in various fields of chemistry (Binkowska et al., 2008).
Structural and Computational Analysis
Another study presents a combined experimental and computational approach to understand the structure of N-(2-cyanophenyl)disulfonamides derived from certain substrates. It uses techniques like NMR, IR, mass spectrometry, and X-ray diffraction, complemented by density functional theory (DFT) calculations. This research is significant for its detailed structural characterization, which can be vital for applications in molecular design and materials science (Mphahlele & Maluleka, 2021).
Palladium-Catalyzed N-Arylation
Research on palladium-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides offers an efficient method for synthesizing diverse chemical compounds. This process avoids the potential genotoxic impurities that can arise from other methods, which is particularly important in pharmaceutical and drug development contexts (Rosen et al., 2011).
Synthesis and Structural Study of Derivatives
A study on the synthesis and crystal structure determination of nimesulidetriazole derivatives, including those with methanesulfonamide, provides valuable insights into the nature of intermolecular interactions. This research, involving Hirshfeld surface analysis and DFT optimized molecular geometries, is crucial for understanding and manipulating molecular interactions in pharmaceuticals and material science (Dey et al., 2015).
Chemoselective N-Acylation Reagents Development
The development of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides from a systematic study on structure-reactivity relationships is crucial in organic chemistry. These reagents exhibit high chemoselectivity, which is essential for various synthesis processes and chemical manufacturing (Kondo et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
(4-cyanophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJRAEXJNGIIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyanophenyl)methanesulfonamide | |
CAS RN |
191868-54-9 | |
| Record name | (4-cyanophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



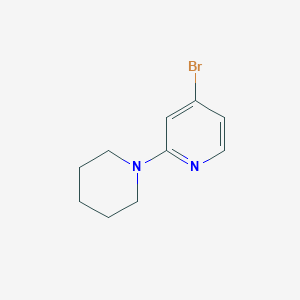
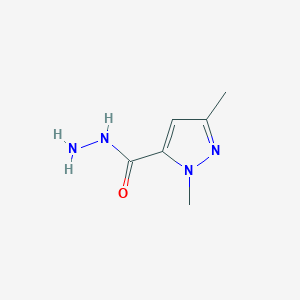
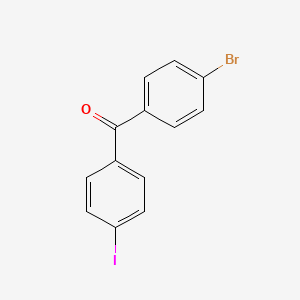
![[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B1277917.png)

